molecular formula C18H26O4 B14249372 Diethyl (cyclooct-1-en-1-yl)(prop-1-yn-1-yl)propanedioate CAS No. 292607-07-9

Diethyl (cyclooct-1-en-1-yl)(prop-1-yn-1-yl)propanedioate

Cat. No.: B14249372
CAS No.: 292607-07-9
M. Wt: 306.4 g/mol
InChI Key: JCSMLRPBVFDNFZ-UHFFFAOYSA-N
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Description

Diethyl (cyclooct-1-en-1-yl)(prop-1-yn-1-yl)propanedioate is a complex organic compound characterized by its unique molecular structure, which includes a cyclooctene ring and a propynyl group attached to a propanedioate backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Diethyl (cyclooct-1-en-1-yl)(prop-1-yn-1-yl)propanedioate typically involves multi-step organic reactions. One common method includes the alkylation of diethyl propanedioate with cyclooct-1-en-1-yl bromide under basic conditions, followed by the addition of prop-1-yn-1-yl bromide. The reaction conditions often require the use of strong bases such as sodium hydride or potassium tert-butoxide to facilitate the alkylation process.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of catalysts and automated systems can further enhance the scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: Diethyl (cyclooct-1-en-1-yl)(prop-1-yn-1-yl)propanedioate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using hydrogen gas and palladium on carbon (Pd/C) can convert the alkyne group to an alkane.

    Substitution: Nucleophilic substitution reactions can occur at the ester groups, leading to the formation of different derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂), palladium on carbon (Pd/C)

    Substitution: Sodium hydride (NaH), potassium tert-butoxide (KOtBu)

Major Products:

    Oxidation: Carboxylic acids, ketones

    Reduction: Alkanes

    Substitution: Various ester derivatives

Scientific Research Applications

Diethyl (cyclooct-1-en-1-yl)(prop-1-yn-1-yl)propanedioate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its potential use in drug development and as a precursor for pharmacologically active compounds.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Diethyl (cyclooct-1-en-1-yl)(prop-1-yn-1-yl)propanedioate involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. The cyclooctene ring and propynyl group play crucial roles in its binding affinity and specificity.

Comparison with Similar Compounds

  • Diethyl (hept-1-yn-1-yl)(prop-1-en-1-yl)propanedioate
  • Diethyl (oct-1-en-1-yl)(prop-1-yn-1-yl)propanedioate

Comparison: Diethyl (cyclooct-1-en-1-yl)(prop-1-yn-1-yl)propanedioate is unique due to its cyclooctene ring, which imparts distinct chemical and physical properties compared to similar compounds with different ring structures. This uniqueness makes it valuable for specific applications where the cyclooctene ring’s characteristics are advantageous.

Properties

CAS No.

292607-07-9

Molecular Formula

C18H26O4

Molecular Weight

306.4 g/mol

IUPAC Name

diethyl 2-(cycloocten-1-yl)-2-prop-1-ynylpropanedioate

InChI

InChI=1S/C18H26O4/c1-4-14-18(16(19)21-5-2,17(20)22-6-3)15-12-10-8-7-9-11-13-15/h12H,5-11,13H2,1-3H3

InChI Key

JCSMLRPBVFDNFZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C#CC)(C1=CCCCCCC1)C(=O)OCC

Origin of Product

United States

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